2-cyano-N-propylacetamide
Overview
Description
2-cyano-N-propylacetamide is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Agent Synthesis
2-Cyano-N-arylacetamide, a variant of 2-Cyano-N-propylacetamide, has been used in the synthesis of various nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds have shown potential as antimicrobial agents against certain strains of Gram bacteria and fungi, as demonstrated through biological testing and molecular docking studies (Ewies & Abdelsalaam, 2020).
Thrombin Inhibition
A derivative of this compound, specifically 2-Cyano-6-fluorophenylacetamide, was explored in the design of thrombin inhibitors. These inhibitors have demonstrated robust efficacy in canine anticoagulation and thrombosis models upon oral administration, indicating their potential in thrombosis treatment (Kreutter et al., 2008).
Synthesis of Cyanoximes and their Complexes
2-Cyano-N-isonitrosoacetamide, a related compound, has been synthesized and used to create cyanoximes, which in turn form complexes with palladium and platinum. These complexes have shown antiproliferative activity against human cervical cancer HeLa cell lines, suggesting potential applications in cancer therapy (Eddings et al., 2004).
Nonionic Surfactants and Antimicrobial Agents
2-Cyano-N-octadecylacetamide has been used to synthesize nonionic surfactants containing heterocyclic nuclei. These compounds have shown antimicrobial properties and could be useful in creating surfactants with improved properties (El-Sayed & Ahmed, 2016).
Antiseizure Profile
Sec-Butyl-propylacetamide (SPD), a derivative of this compound, exhibits a broad-spectrum antiseizure profile. It has shown efficacy in rat and guinea pig models of status epilepticus and neuroprotection in excitotoxic cell death scenarios, indicating its potential in epilepsy treatment (White et al., 2012).
Anticancer Properties
Various derivatives of this compound have been synthesized and shown to possess antitumor properties. This includes activity against a wide range of human tumor cell lines, suggesting their potential use in cancer therapy (Girgis et al., 2006).
Properties
IUPAC Name |
2-cyano-N-propylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h2-3,5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWFLDZVDBAJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403215 | |
Record name | 2-cyano-N-propylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52493-35-3 | |
Record name | 2-cyano-N-propylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-N-propylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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